![molecular formula C21H17ClN2O3 B2908496 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 865616-16-6](/img/structure/B2908496.png)
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, commonly known as CFP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
CFP has shown potential therapeutic effects in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. In vitro studies have shown that CFP inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Furthermore, CFP has been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of CFP is not fully understood. However, studies have suggested that CFP inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, CFP has been found to inhibit the activity of COX-2, an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CFP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as interleukin-1β and tumor necrosis factor-α. Furthermore, CFP has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using CFP in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Furthermore, CFP has been found to have neuroprotective effects, making it a potential candidate for studying neurodegenerative diseases. However, one of the limitations of using CFP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on CFP. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Furthermore, more studies are needed to understand the mechanism of action of CFP and its effects on various signaling pathways. Additionally, research can be done to improve the solubility of CFP in water to make it more accessible for lab experiments.
Conclusion:
In conclusion, CFP is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CFP can lead to the development of new therapeutic agents for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of CFP involves the reaction of 3-chlorobenzoyl hydrazide, 2-furfural, and 4-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions in ethanol for several hours, followed by purification using column chromatography to obtain pure CFP.
properties
IUPAC Name |
(3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-26-17-9-7-14(8-10-17)18-13-19(20-6-3-11-27-20)24(23-18)21(25)15-4-2-5-16(22)12-15/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVSIKWYLQVNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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